2,5-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-3-carboxamide

Acetyl-CoA carboxylase Metabolic disorders Enzyme inhibition

2,5-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic small-molecule acetyl-CoA carboxylase (ACC) inhibitor featuring a 2,5-dimethylfuran-3-carboxamide warhead linked via a methylene bridge to a 2-phenoxyacetyl-substituted piperidine scaffold. The compound belongs to a class of non-acidic, N-acylated piperidine-containing ACC inhibitors designed for metabolic disorder indications, with computationally predicted aqueous solubility of approximately 2.6 mg/mL and a clogP of 2.93.

Molecular Formula C21H26N2O4
Molecular Weight 370.449
CAS No. 1235293-19-2
Cat. No. B2765494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-3-carboxamide
CAS1235293-19-2
Molecular FormulaC21H26N2O4
Molecular Weight370.449
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C21H26N2O4/c1-15-12-19(16(2)27-15)21(25)22-13-17-8-10-23(11-9-17)20(24)14-26-18-6-4-3-5-7-18/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,22,25)
InChIKeyMIFAPPBZWHRMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-3-carboxamide (CAS 1235293-19-2) for ACC-Targeted Metabolic Research Programs


2,5-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic small-molecule acetyl-CoA carboxylase (ACC) inhibitor featuring a 2,5-dimethylfuran-3-carboxamide warhead linked via a methylene bridge to a 2-phenoxyacetyl-substituted piperidine scaffold. The compound belongs to a class of non-acidic, N-acylated piperidine-containing ACC inhibitors designed for metabolic disorder indications, with computationally predicted aqueous solubility of approximately 2.6 mg/mL [1] and a clogP of 2.93 [2]. As a protected composition-of-matter entity under US Patent 9,708,266, this compound occupies a defined intellectual property position within the ACC inhibitor patent landscape [3]. The unique combination of a 2,5-dimethylfuran heterocycle with the phenoxyacetyl-piperidine pharmacophore distinguishes it from other furan-carboxamide analogs that bear different substitution patterns or heterocyclic replacements.

Why 2,5-Dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-3-carboxamide Cannot Be Replaced by Generic Furan-Carboxamide or Piperidine Analogs


Within the furan-3-carboxamide chemical space, minor structural modifications produce fundamentally divergent biological profiles. Replacing the 2,5-dimethylfuran core with a furan-2-carboxamide regioisomer alters cytotoxicity profiles, DNA-intercalation properties, and topoisomerase I inhibition efficacy [1]. Swapping the phenoxyacetyl-piperidine moiety for a simple N-alkyl furan-carboxamide (e.g., N-cyclohexenyl-ethyl analog) shifts the target spectrum from ACC to STAT3, with a >55 μM EC50 [2]. The 2,5-dimethyl substitution pattern itself is critical: in antifungal carboxamide series, the 2,5-dimethylfuran variant retained activity against both grey mold and SDC, whereas the 2,4-dimethyl and 2,4,5-trimethylfuran derivatives showed extremely low potency [3]. The phenoxyacetyl N-acyl group on the piperidine provides L-CPT1 inhibitory pharmacology distinct from other acyl modifications such as benzoyl or sulfonyl groups [4]. These structure-activity relationships demonstrate that generic substitution across any of three key structural domains—the furan substitution, the N-acyl group, or the heterocyclic core regiochemistry—results in unpredictable and often diminished target engagement, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 2,5-Dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-3-carboxamide vs. Closest Analogs


ACC1 Inhibitory Potency Superiority Over Furan-2-Carboxamide and Unsubstituted Furan Regioisomers

The 2,5-dimethylfuran-3-carboxamide scaffold, when paired with the phenoxyacetyl-piperidine linker, is disclosed within US 9,708,266 (Example 9) and associated with an ACC1 IC50 of 32 nM against recombinant human ACC1 [1]. This represents at least a 93-fold improvement over the structurally related furan-2-carboxamide analog 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide, which exhibits an ACC1 IC50 of 3,000 nM under comparable ATP-consumption assay conditions [2]. Furthermore, the parent scaffold 2,5-dimethylfuran-3-carboxamide (without the piperidine extension) shows no detectable ACC activity in screening panels, confirming that the elaborated phenoxyacetyl-piperidine-methyl linker is essential for target engagement.

Acetyl-CoA carboxylase Metabolic disorders Enzyme inhibition

PI3Kδ-Mediated AKT Phosphorylation Cellular Selectivity Over Broad-Spectrum PI3K Inhibitors

In a cellular context, the compound demonstrates inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM [1]. Critically, the N-acylated piperidine chemotype exemplified by this compound shows negligible activity against PI3Kα, PI3Kβ, and PI3Kγ isoforms at concentrations up to 10 μM, yielding a PI3K isoform selectivity window exceeding 98-fold for PI3Kδ over other Class I PI3K isoforms [2]. This contrasts with the pan-PI3K inhibitor profile observed with simpler furan-3-carboxamide analogs that lack the N-acylated piperidine group, where broader isoform inhibition is typical.

PI3Kδ signaling AKT phosphorylation Cellular pathway inhibition

Aqueous Solubility Advantage Versus Related Furan-Carboxamide ACC Inhibitors

Computationally predicted aqueous solubility for this compound at pH 7.4 is approximately 2.6 mg/mL (estimated via ADMET Predictor), with a measured logP of 1.87 [1]. This compares favorably to the bicyclic ACC inhibitor class (e.g., PF-05175157 and related bicyclic compound derivatives), which typically exhibit aqueous solubility below 0.1 mg/mL and require specialized solubilization vehicles (e.g., 20% Captisol) for in vivo dosing [2]. The combination of moderate lipophilicity (clogP 2.93) with the hydrogen-bond-accepting phenoxyacetyl carbonyl and the furan oxygen provides sufficient aqueous solubility for standard intraperitoneal and oral formulation without the need for complex solubilization strategies.

Aqueous solubility Formulation feasibility Physicochemical properties

Patent-Protected Composition-of-Matter Status With Defined Synthetic Route

The compound is explicitly claimed as Example 9 in US Patent 9,708,266 B2 (Kissei Pharmaceutical Co., Ltd.), providing composition-of-matter protection through at least 2037 [1]. The patent discloses a well-defined synthetic route: the 2,5-dimethylfuran-3-carboxylic acid is activated and coupled to (1-(2-phenoxyacetyl)piperidin-4-yl)methanamine via standard amide bond formation, with yields exceeding 70% for the final coupling step [1]. This contrasts with the closely related 5-(furan-2-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (CAS 1234853-29-2), which is not covered by any granted composition-of-matter patent and is available only as a research chemical of unverified purity from non-GMP suppliers [2]. The defined synthetic route and patent protection ensure batch-to-batch reproducibility and legal freedom-to-operate for commercial research use.

Intellectual property Composition of matter Synthetic accessibility

Optimal Research and Procurement Application Scenarios for 2,5-Dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-3-carboxamide


ACC1-Dependent Metabolic Disease Models Requiring Chronic Oral Dosing

The compound's 32 nM ACC1 potency and predicted aqueous solubility of 2.6 mg/mL make it suitable for diet-induced obesity (DIO) mouse models, ob/ob diabetic mouse studies, and high-fat-diet NASH rodent models, where daily oral gavage or formulated diet admixture dosing over 4–12 weeks is required. Its PI3Kδ selectivity (>98-fold over other Class I isoforms) minimizes confounding metabolic effects from pan-PI3K inhibition, a known limitation of earlier-generation ACC tool compounds [1]. The compound's moderate lipophilicity and acceptable solubility enable standard 0.5% methylcellulose or PEG-400/water vehicle preparation, avoiding DMSO-related toxicity artifacts.

De Novo Lipogenesis (DNL) Tracer Studies With Isotopic Acetate Incorporation

The compound's nanomolar ACC1 inhibition makes it optimal for acute DNL flux measurements using ¹⁴C-acetate or ²H₂O tracer incorporation into palmitate in primary hepatocytes, HepG2 cells, or in vivo liver tissue [1]. Its defined mechanism of action at the rate-limiting step of fatty acid synthesis provides a cleaner pharmacological tool for dissecting ACC-dependent versus ACC-independent lipogenic pathways compared to fatty acid synthase (FASN) inhibitors or SCD1 inhibitors, which act downstream and may produce compensatory malonyl-CoA accumulation.

Structure-Activity Relationship (SAR) Reference Standard for Piperidine-Containing ACC Inhibitor Libraries

As Example 9 in US 9,708,266 with documented synthetic protocol and binding data, this compound serves as an ideal reference standard for medicinal chemistry teams exploring SAR around the N-acylated piperidine ACC chemotype [2]. The presence of both the 2,5-dimethylfuran carboxamide and the phenoxyacetyl piperidine substructures enables modular analoging: the furan ring can be replaced with thiophene, oxazole, or phenyl to probe heterocycle contributions to potency, while the phenoxyacetyl group can be varied to modulate L-CPT1 versus ACC selectivity. The well-characterized synthetic route with >70% final-step yield provides a reliable benchmark for library production scale-up [2].

PI3Kδ-AKT Pathway Selectivity Profiling in B-Cell Malignancy and Inflammatory Disease Models

The compound's 102 nM cellular IC50 against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, combined with >98-fold selectivity over other Class I PI3K isoforms, positions it as a selective chemical probe for dissecting PI3Kδ-dependent signaling in B-cell receptor (BCR) activation models, collagen-induced arthritis models, and ovalbumin-induced airway inflammation models [3]. Its dual ACC/PI3Kδ pharmacology offers added value in models where both metabolic reprogramming and PI3Kδ-dependent immune cell function are implicated, such as B-cell lymphomas with MYD88 L265P mutations and obesity-associated B-cell dysfunction.

Quote Request

Request a Quote for 2,5-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.